Benzyl 2-bromopropanoate
Overview
Description
Benzyl 2-bromopropanoate, also known as Benzyl α-Bromopropionate or 2-Bromopropionic Acid Benzyl Ester, is a chemical compound with the molecular formula C10H11BrO2 .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Bromopropionic acid and Benzyl alcohol . In a study, the synthesis of polymethylmethacrylate (pMMA) and polystyrene (pSt) were realized with a newly synthesized initiator, 3,5-bis (perfluorobenzyloxy)this compound (FBr), in the presence of copper bromide (CuBr) and N,N,N’,N’‘, N’'-pentamethyl-diethylenetriamine (PMDETA) by using atom transfer radical polymerization (ATRP) .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(C(Br)C)OCC1=CC=CC=C1
. Chemical Reactions Analysis
This compound can participate in several useful and interesting reactions. For instance, it can undergo benzylic bromination and benzylic oxidation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.1 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Heterocycle Synthesis : Benzyl 2-bromopropanoate derivatives are used in synthesizing heterocycles. For instance, ethyl 3-aryl-2-bromopropanoates react with selenourea to form 5-R-benzyl-2-iminoselenazolidin-4-ones, which hydrolyze into corresponding selenazolidin-2,4-diones (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).
Radical Addition in Organic Synthesis : In organic synthesis, radical addition of α-halo ester to homoallylic gallium or indium species results in the formation of cyclopropane derivatives. For example, treatment of benzyl bromoacetate with 3-butenylgallium dichloride in ether in the presence of a catalytic amount of Et3B as a radical initiator produced benzyl 3-cyclopropylpropanoate (Usugi, Tsuritani, Yorimitsu, Shinokubo, & Oshima, 2002).
Synthesis of Oxazine, Thiazine, and Quinoxaline Derivatives : this compound is instrumental in producing oxazine, thiazine, and quinoxaline derivatives. These derivatives are formed when 3-aryl-2-bromopropanoic acid esters react with o-phenylenediamine, 2-sulfanylaniline, and L-cysteine (Pokhodylo, Martyak, Rogovyk, Matiychuk, & Obushak, 2021).
Antimicrobial Activity : Compounds synthesized from 3-aryl-2-bromopropanoic acid esters and furfurylthiosemicarbazones demonstrate antimicrobial activity. Specifically, the compounds with a methyl group showed activity (Tsyalkovsky, Kutsyk, Matiychuk, Obushak, & Klyufinskaya, 2005).
Gas-phase Elimination Kinetics : The gas-phase elimination kinetics of compounds like (2-bromoethyl)benzene and 1-bromo-3-phenylpropane have been studied to understand the role of this compound in these reactions (Chuchani & Martín, 1990).
Organocatalysis in Organic Synthesis : Benzyl bromides like this compound are activated via single-electron-transfer (SET) process for radical reactions in organic synthesis, providing a new reaction mode under mild organocatalytic conditions (Li, Wang, Proctor, Zhang, Webster, Yang, Song, & Chi, 2016).
Ultrasound Promoted C-alkylation : Ultrasonic conditions promote the C-alkylation of benzyl cyanide, demonstrating the influence of ultrasound frequency, power, and reactor geometry on chemical reactions involving this compound (Hofmann, Freier, & Wecks, 2003).
Structural and Electronic Properties Study : The structural and electronic properties of a benzoin monomer, including this compound, have been studied using X-ray diffraction and computational methods (Öztürk Kiraz, Çelik, & Değirmenci, 2019).
Safety and Hazards
Benzyl 2-bromopropanoate is considered hazardous. It may cause skin irritation, eye irritation, and may be harmful to aquatic life . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Relevant Papers One relevant paper discusses the photochemical transformation of this compound, achieving exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .
Mechanism of Action
Target of Action
Benzyl 2-bromopropanoate is a chemical compound with the linear formula C10H11BrO2
Mode of Action
Brominated compounds like this often act through a mechanism known asbenzylic bromination . This process involves the free-radical bromination of the alkyl group adjacent to an aromatic ring . The bromine atom acts as an electrophile, reacting with the electron-rich benzylic position to form a covalent bond .
Biochemical Pathways
For instance, they can undergo E2 elimination reactions, leading to the formation of alkenes
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, the compound’s reactivity might increase at higher temperatures, as suggested by a synthesis experiment involving the compound .
Properties
IUPAC Name |
benzyl 2-bromopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIPPQWYVRGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305598 | |
Record name | benzyl 2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-53-6 | |
Record name | benzyl 2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Benzyl 2-bromopropanoate in Atom Transfer Radical Polymerization (ATRP)?
A1: this compound functions as an initiator in ATRP [, ]. It plays a crucial role in initiating the polymerization process by participating in a redox reaction with a transition metal catalyst, typically copper(I) bromide (CuBr). This reaction generates a radical species from the this compound, which then initiates the polymerization of monomers like methyl methacrylate or styrene.
Q2: How does the structure of this compound, particularly the perfluorinated aromatic group, influence its function in ATRP?
A2: The study by [] specifically investigated the use of a modified this compound, 3,5-bis(perfluorobenzyloxy)this compound (FBr). The incorporation of the perfluorinated aromatic group was found to increase the hydrophobicity of the resulting polymers. This modification demonstrates how structural changes to the initiator can impact the properties of the synthesized polymers.
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